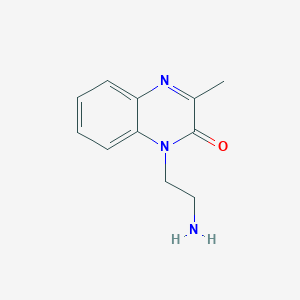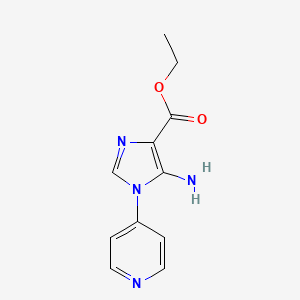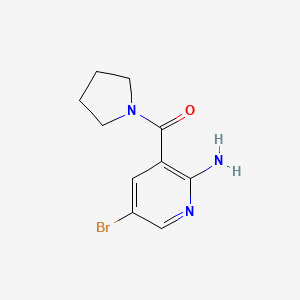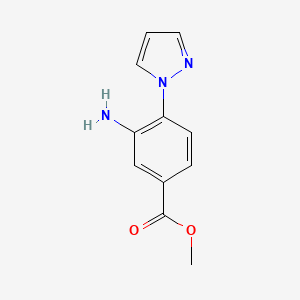
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one
Descripción general
Descripción
Amines are a class of organic compounds that contain nitrogen . They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary based on the number of hydrogen atoms in ammonia that are replaced by organic groups .
Synthesis Analysis
The synthesis of amines often involves reactions with ammonia or other amines. For example, ethylene dichloride can react with ammonia to produce various ethylene amines .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. The nitrogen can form three single bonds with other atoms .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, they can act as bases, reacting with acids to form ammonium salts .
Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor. The boiling points of amines are typically lower than those of alcohols of similar molecular weight .
Aplicaciones Científicas De Investigación
-
Interlinked Macroporous 3D Scaffolds from Microgel Rods
- Application Summary : This research involves the production of microgel rods with complementary reactive groups via microfluidics, which can interlink in aqueous solution to form stable constructs with larger pores compared to spherical-based systems .
- Methods of Application : The microgel rods are produced via continuous photoinitiated on-chip gelation, which allows for variation of the microgel aspect ratio . Glycidyl methacrylate (GMA) or 2-aminoethyl methacrylate (AMA) monomers are copolymerized into the microgel network based on polyethylene glycol (PEG) star-polymers to achieve either epoxy or amine functionality .
- Results or Outcomes : The interlinked macroporous scaffolds can be picked up and transported without damage or disintegration . Amine and epoxy groups not involved in interlinking remain active and can be used independently for post-modification .
-
Study of Organ Uptake of the New Hepatotropic Paramagnetic Contrast Agent
- Application Summary : This study presents the results of magnetic resonance imaging (MRI) of rat liver performed with the original hepatotropic paramagnetic contrast agent (PMCA) Mn-DTPA-GDOF .
- Methods of Application : The Mn-DTPA-GDOF accumulation dynamics in the liver were monitored on a Toshiba Vantage Titan 1.5 T MRI scanner . The contrast index was calculated as CI = I hep /I lim, where I hep is the contrast intensity of the liver and I lim, of the muscles of the lower limb .
- Results or Outcomes : The CI of normal liver was 147 ± 5% and was reached by 20 min; with ligation of the common bile duct, CI = 125 ± 4% by 30 min; and with toxic hepatitis, CI = 112 ± 4% by 25 – 30 min . Toxic hepatitis was accompanied by extensive release of Mn-DTPA-GDOF into the intestine .
-
A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications
- Application Summary : This research involves the production of a rapid crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogel delivery system for regenerative applications .
- Methods of Application : The synthesis and characterization of maleimide-modified hyaluronic acid (HA) and gelatin, which are crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker . The hydrogels were characterized by rheology, swelling assays, protein release, and barrier function against dextran diffusion .
- Results or Outcomes : The hydrogels were found to be biocompatible in the presence of human dermal fibroblasts and keratinocytes, showing continued proliferation with or without the hydrogel .
-
N-(2-Aminoethyl)ethanolamine (AEEA) Applications
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is used in a broad array of applications .
- Methods of Application : AEEA is used as a building block for fabric softeners/surfactants, in the synthesis for chelating agents and latex paints . It is also used in fuel/lube oil additives and urethane systems .
- Results or Outcomes : AEEA is mainly used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .
-
Synthesis of Polycarboxylic Acids and Their Salts
- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .
- Methods of Application : AEEA is used as a building block for synthesis .
- Results or Outcomes : The resulting polycarboxylic acids and their salts have various applications in different industries .
-
Production of Chlorinated Polybutene Based Fuel Additives
- Application Summary : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .
- Methods of Application : AEEA is used as an intermediate in the synthesis process .
- Results or Outcomes : The resulting fuel additives help in improving the performance of fuels .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQMFMTWMLNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)











